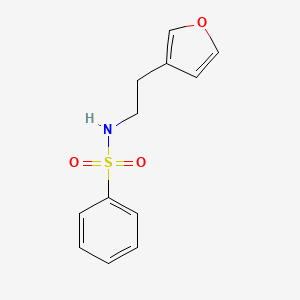

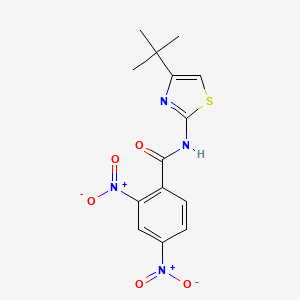

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

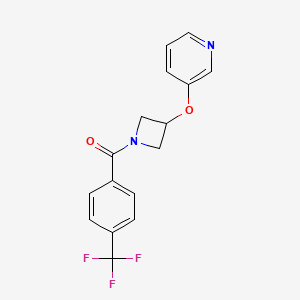

N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as Furasemide, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Applications De Recherche Scientifique

Gold(I)-Catalyzed Synthesis

A study explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, utilizing easily accessible starting materials. This process, highlighting a rare 1,2-alkynyl migration onto a gold carbenoid, contributes to the enrichment of gold carbenoid chemistry with regard to group migration, showcasing the compound's role in facilitating complex chemical transformations (Tao Wang et al., 2014).

Anticancer and Antiangiogenic Activity

Another research effort focused on the design and synthesis of 3-arylaminobenzofuran derivatives, including compounds related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, for their potent anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, and induce apoptosis, demonstrating significant therapeutic potential in oncology (R. Romagnoli et al., 2015).

Sulfonamide Synthesis and Functionalization

Research into the synthesis and functionalization of sulfonamides, including those related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, has led to the development of new methodologies. For instance, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium has been investigated for producing new functionalized furoxans, showcasing the versatility of sulfonamide compounds in organic synthesis (G. Sorba et al., 1996).

Furan Sulfonamide Synthesis

A notable synthesis approach for furyl sulfonamides involves the reaction of furan with in situ generated N-tosyl imines. This method highlights the potential for creating complex molecules from simpler starting materials, contributing to the toolbox of synthetic organic chemistry (A. Padwa et al., 2003).

Crystal Structure Analysis

The study of crystal structures of benzenesulfonamide derivatives, including intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl, provides insights into the molecular arrangements that could influence the physical properties and reactivity of these compounds. Such analyses are crucial for understanding the material characteristics and designing new molecules with desired properties (J. Bats et al., 2001).

Mécanisme D'action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds, in general, have been known to interact with multiple targets, leading to various therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to their wide range of therapeutic effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic effects .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGBEIKYPWLAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)